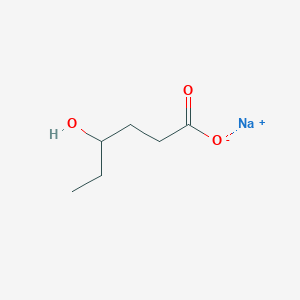
Sodium 4-hydroxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-hydroxyhexanoate is a chemical compound that belongs to the class of hydroxyalkanoates It is a sodium salt derivative of 4-hydroxyhexanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyhexanoate can be synthesized through the hydrolysis of its corresponding lactone, ε-caprolactone, in the presence of a sodium hydroxide solution . The reaction typically involves heating the lactone with an aqueous solution of sodium hydroxide, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve microbial fermentation processes. Certain bacteria, such as Ralstonia eutropha, can produce polyhydroxyalkanoates (PHAs) that include 4-hydroxyhexanoate units. These PHAs can then be chemically modified to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: 4-oxohexanoate or 4-hexanoic acid.
Reduction: 4-hydroxyhexanol.
Substitution: Various substituted hexanoates depending on the substituent introduced.
Applications De Recherche Scientifique
Sodium 4-hydroxyhexanoate has several applications in scientific research:
Biochemistry: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyalkanoates.
Industrial Chemistry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of sodium 4-hydroxyhexanoate in biological systems involves its incorporation into polyhydroxyalkanoates by microbial enzymes. These enzymes, such as PHA synthases, catalyze the polymerization of hydroxyalkanoate monomers to form biopolymers. The molecular targets include the active sites of these enzymes, where the hydroxyalkanoate units are activated and incorporated into the growing polymer chain .
Comparaison Avec Des Composés Similaires
- Sodium 3-hydroxybutyrate
- Sodium 4-hydroxybutyrate
- Sodium 3-hydroxyhexanoate
Comparison: Sodium 4-hydroxyhexanoate is unique due to its six-carbon chain length, which imparts different physical and chemical properties compared to shorter-chain hydroxyalkanoates like sodium 3-hydroxybutyrate. This longer chain length can influence the melting point, crystallinity, and mechanical properties of the resulting polymers, making it suitable for specific applications where these properties are desirable .
Propriétés
Formule moléculaire |
C6H11NaO3 |
|---|---|
Poids moléculaire |
154.14 g/mol |
Nom IUPAC |
sodium;4-hydroxyhexanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-2-5(7)3-4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
JTDPKTPHTKVRSF-UHFFFAOYSA-M |
SMILES canonique |
CCC(CCC(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)
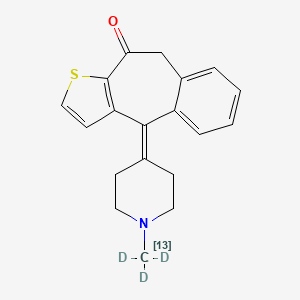
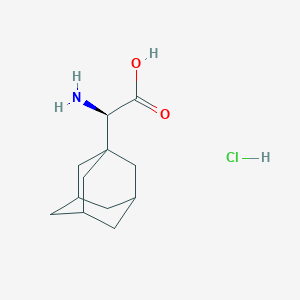

![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
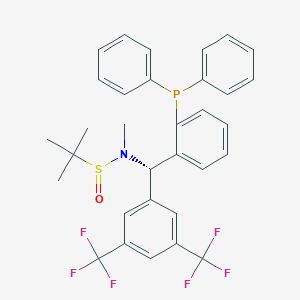
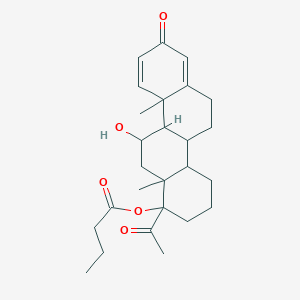

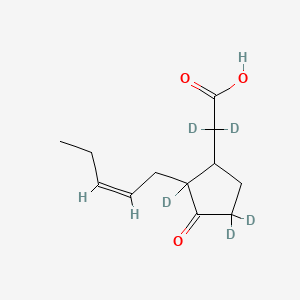
![methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)
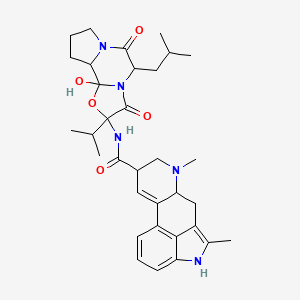
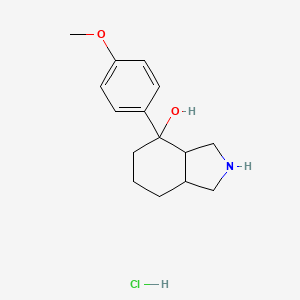
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene](/img/structure/B12298099.png)
